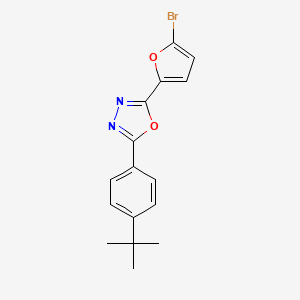![molecular formula C20H18N4O3 B5767621 ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5767621.png)
ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and biology. This compound is a member of the pyrroloquinoxaline family, which has been found to exhibit various biological activities, including anticancer, antiviral, and antibacterial properties. In
科学研究应用
Ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has been the subject of several scientific studies due to its potential applications in medicine and biology. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies.
作用机制
The mechanism of action of ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. This compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and cell death, making it a promising target for cancer therapy.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and proliferation of bacteria and viruses. In addition, this compound has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate in lab experiments is its potent antitumor activity. This compound has been found to exhibit activity against various cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in certain applications.
未来方向
There are several future directions for the research and development of ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate. One of the most promising directions is the development of new cancer therapies based on this compound. Studies have shown that this compound exhibits potent antitumor activity, making it a promising candidate for the development of new cancer drugs. In addition, further research is needed to explore the potential applications of this compound in other fields, such as antiviral and antibacterial therapies. Finally, more studies are needed to explore the mechanism of action of this compound and to identify potential targets for drug development.
In conclusion, this compound is a chemical compound that has shown promising results in scientific research. This compound has been found to exhibit potent antitumor activity, as well as other biological activities, making it a promising candidate for the development of new drugs and therapies. Further research is needed to explore the full potential of this compound and to identify new applications and targets for drug development.
合成方法
The synthesis of ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves the condensation of 3-methoxyaniline with ethyl 2-bromo-1-(2-nitrophenyl)acetate, followed by reduction of the nitro group and cyclization of the resulting intermediate. This synthesis method has been reported in several scientific journals and has been found to yield the desired compound in good yields and purity.
属性
IUPAC Name |
ethyl 2-amino-1-(3-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-3-27-20(25)16-17-19(23-15-10-5-4-9-14(15)22-17)24(18(16)21)12-7-6-8-13(11-12)26-2/h4-11H,3,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLRRTICLRYONP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=CC=C4)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-bromophenyl)-1,3-dimethyl-1,7,8,10-tetrahydro-2H-pyrimido[4',5':3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione](/img/structure/B5767547.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B5767550.png)
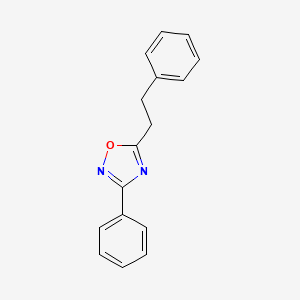

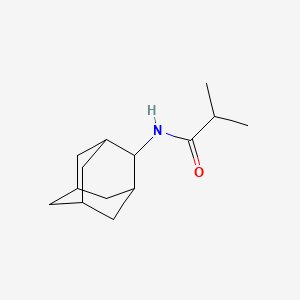

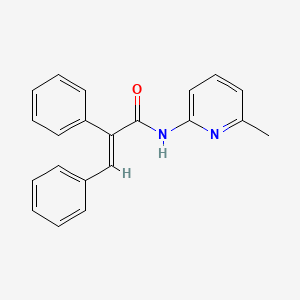
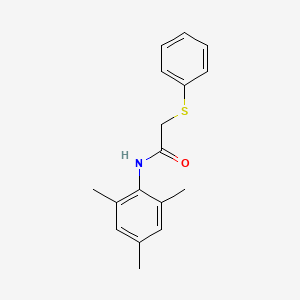
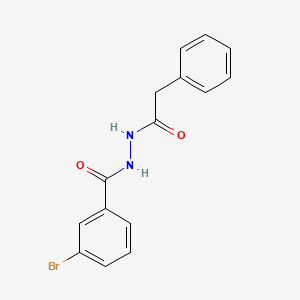
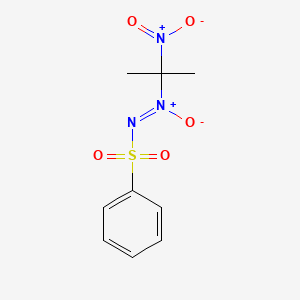
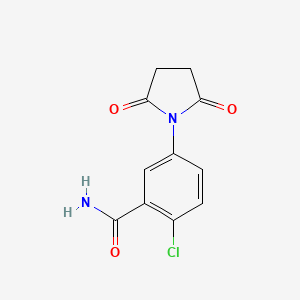

![N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5767632.png)
